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Compound of Interest

Compound Name:
2-Hydroxy-4-methoxy-5-

methylbenzaldehyde

CAS No.: 84422-52-6

Cat. No.: B2794482

Get Quote

Executive Summary
2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6), also known as 4-methoxy-

5-methylsalicylaldehyde, is a key intermediate in the synthesis of bioactive coumarins and

Schiff base ligands. In synthetic pathways involving formylation of substituted phenols (e.g.,

Duff or Vilsmeier-Haack reactions) or isolation from natural sources like Periploca sepium, it is

frequently accompanied by regioisomers.

Distinguishing this target molecule from its closest isomers—specifically 2-hydroxy-3-methoxy-

5-methylbenzaldehyde and 2-hydroxy-5-methoxy-4-methylbenzaldehyde—requires precise

spectroscopic analysis. This guide outlines the specific NMR splitting patterns, NOE (Nuclear

Overhauser Effect) correlations, and IR signatures necessary to definitively assign the correct

structure.

Structural Context & Isomerism
The challenge lies in the substitution pattern on the benzene core. All isomers share the same

molecular formula (
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) and functional groups (aldehyde, phenol, methoxy, methyl).

Key Isomers for Comparison
Target:2-Hydroxy-4-methoxy-5-methylbenzaldehyde (Para-substituted protons at 3,6;

substituents at 1,2,4,5).

Isomer A:2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Meta-substituted protons at 4,6;

substituents at 1,2,3,5).[1]

Isomer B:2-Hydroxy-5-methoxy-4-methylbenzaldehyde (Para-substituted protons at 3,6;

substituents at 1,2,4,5 but swapped Me/OMe).

Structural Visualization
The following diagram illustrates the substitution patterns and proton environments.

Target Molecule Common Impurity / Isomer A

Regioisomer B

2-Hydroxy-4-methoxy-
5-methylbenzaldehyde

(Protons at C3, C6)

2-Hydroxy-3-methoxy-
5-methylbenzaldehyde

(Protons at C4, C6)

2-Hydroxy-5-methoxy-
4-methylbenzaldehyde

(Protons at C3, C6)

Click to download full resolution via product page

Figure 1: Structural relationship between the target molecule and its primary regioisomers.

Spectroscopic Comparison Strategy
Nuclear Magnetic Resonance (NMR)
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H NMR is the primary tool for differentiation. The key diagnostic features are the coupling
patterns of the aromatic protons and NOE correlations.

Comparative Data Table: Predicted

H NMR Shifts (

)
Feature

Target (2-OH-4-
OMe-5-Me)

Isomer A (2-OH-3-
OMe-5-Me)

Isomer B (2-OH-5-
OMe-4-Me)

Aromatic Protons Two Singlets (Para)
Two Doublets (Meta,

Hz)
Two Singlets (Para)

Proton Assignment
H-3 (~6.4 ppm), H-6

(~7.2 ppm)

H-4 (~6.8 ppm), H-6

(~7.0 ppm)

H-3 (~6.5 ppm), H-6

(~7.0 ppm)

Aldehyde (-CHO) Singlet (~9.7 ppm) Singlet (~9.8 ppm) Singlet (~9.7 ppm)

Methoxy (-OCH3) Singlet (~3.9 ppm) Singlet (~3.8 ppm) Singlet (~3.8 ppm)

Methyl (-CH3) Singlet (~2.2 ppm) Singlet (~2.3 ppm) Singlet (~2.2 ppm)

Phenolic (-OH)
Singlet (~11.0 ppm,

H-bonded)

Singlet (~11.0 ppm,

H-bonded)

Singlet (~11.0 ppm,

H-bonded)

Critical Differentiation Logic
Target vs. Isomer A:

Coupling: The Target has protons at C3 and C6 (para to each other). Para coupling is

negligible (

Hz), appearing as singlets. Isomer A has protons at C4 and C6 (meta to each other). Meta
coupling (

Hz) results in distinct doublets or broadened singlets.

Target vs. Isomer B:
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Both appear as singlets (para protons). Differentiation requires NOE (Nuclear Overhauser

Effect).

Target NOE: Irradiating the Aldehyde (-CHO) signal enhances the H-6 signal. Irradiating

H-6 enhances the Methyl (-CH3) signal (since Me is at C5).

Isomer B NOE: Irradiating the Aldehyde (-CHO) enhances the H-6 signal. Irradiating H-6

enhances the Methoxy (-OCH3) signal (since OMe is at C5).

Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR confirms the intramolecular hydrogen bonding characteristic

of salicylaldehydes.

Carbonyl (C=O): Shifted to ~1640–1660 cm⁻¹ due to strong H-bonding with the ortho-

hydroxyl group (normal aldehydes appear ~1700 cm⁻¹).

Hydroxyl (O-H): Broad, weak band ~3000–3300 cm⁻¹, often obscured by C-H stretches due

to chelation.

Mass Spectrometry (MS)
Molecular Ion: All isomers show

.

Fragmentation:

Ortho Effect: Isomers with -OCH3 ortho to -CHO (e.g., Isomer A) may show distinct loss of

formaldehyde or methyl radicals compared to the target.

However, MS is generally insufficient for definitive isomer identification without reference

standards.

Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve small coupling constants (meta-coupling).
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Solvent Selection: Use CDCl₃ (Deuterated Chloroform) as the standard. If solubility is poor or

peaks overlap, switch to DMSO-d6. Note that DMSO may sharpen the phenolic proton but

can shift peaks due to H-bonding disruption.

Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.

Acquisition Parameters:

Frequency: 400 MHz or higher recommended.

Scans: Minimum 16 scans for 1H; 256+ scans for 13C.

Crucial Step: Run a 1D NOE or NOESY experiment if singlets are observed. Target the

aldehyde proton (~9.7 ppm) and observe which aromatic proton responds.

Protocol B: Purification Workflow
If the synthesized product is a mixture of isomers (common in Reimer-Tiemann or Duff

reactions), follow this separation logic:

Crude Reaction Mixture
(Target + Isomers)

TLC Analysis
(Solvent: Hexane/EtOAc 4:1)

Flash Column Chromatography
(Silica Gel)

If Rf diff > 0.1

Recrystallization
(EtOH or MeOH/Water)

If Rf diff < 0.1

Enriched Fractions

Click to download full resolution via product page
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Figure 2: Standard purification workflow for salicylaldehyde derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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